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  • Product: 2-Isopropoxybutanohydrazide
  • CAS: 915921-95-8

Core Science & Biosynthesis

Foundational

2-Isopropoxybutanohydrazide chemical structure and molecular weight

An In-Depth Technical Guide to 2-Isopropoxybutanohydrazide: Structure, Properties, and Synthesis Abstract This technical guide provides a comprehensive overview of 2-isopropoxybutanohydrazide, a functionalized hydrazide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Isopropoxybutanohydrazide: Structure, Properties, and Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-isopropoxybutanohydrazide, a functionalized hydrazide of interest to researchers in medicinal chemistry and synthetic organic chemistry. While specific literature on this exact molecule is sparse, this document consolidates its known properties and presents a scientifically grounded, proposed synthetic pathway based on established chemical principles. The guide covers the molecule's chemical structure, molecular weight, and key identifiers. Furthermore, it details a step-by-step synthetic protocol, explains the rationale behind the chosen methodologies, and discusses the potential applications of this compound as a building block in drug discovery and development, leveraging the versatile reactivity of the hydrazide moiety.

Chemical Identity and Physicochemical Properties

2-Isopropoxybutanohydrazide is a chiral organic compound featuring a butanohydrazide backbone substituted with an isopropoxy group at the C-2 position. It is primarily available commercially as its hydrochloride salt, which enhances its stability and handling properties.

Nomenclature and Identifiers
  • Systematic Name (IUPAC): 2-(propan-2-yloxy)butanohydrazide

  • Common Name: 2-Isopropoxybutanohydrazide

  • CAS Number: 1049749-98-5 (for the hydrochloride salt)[1][2]

Chemical Structure

The core structure consists of a four-carbon chain. The first carbon is part of the hydrazide functional group (-CONHNH₂). The second carbon is a chiral center bonded to an isopropoxy group (-OCH(CH₃)₂).

cluster_0 2-Isopropoxybutanohydrazide C1 O C2 NH C3 NH₂ C2->C3 C4 C C4->C1 C4->C1 C4->C2 C5 C* C4->C5 C6 CH₂ C5->C6 O1 O C5->O1 C7 CH₃ C6->C7 C8 CH O1->C8 C9 CH₃ C8->C9 C10 CH₃ C8->C10

Caption: Chemical structure of 2-Isopropoxybutanohydrazide. The asterisk (*) denotes the chiral center.

Physicochemical Properties

The properties of the free base can be calculated, while the properties of the hydrochloride salt are reported by chemical suppliers. This data is crucial for experimental design, including stoichiometry calculations and solvent selection.

Property2-Isopropoxybutanohydrazide (Free Base)2-Isopropoxybutanohydrazide HCl (Salt)Reference
Molecular Formula C₇H₁₆N₂O₂C₇H₁₇ClN₂O₂[1][2]
Molecular Weight 160.22 g/mol 196.67 g/mol (Calculated), 196.10 g/mol (Reported)[1]
Appearance Expected to be an oil or low-melting solidSolid
Solubility Soluble in polar organic solventsSoluble in water, alcohols

Synthesis and Mechanistic Insights

Retrosynthetic Analysis

The hydrazide functional group is reliably synthesized from an ester via reaction with hydrazine. This retrosynthetic disconnection points to ethyl 2-isopropoxybutanoate as the immediate precursor. This ester can, in turn, be synthesized from ethyl 2-hydroxybutanoate and an isopropyl source (like 2-bromopropane) via a Williamson ether synthesis. This multi-step approach provides a clear and feasible path to the target molecule.

Proposed Synthetic Pathway

The proposed two-step synthesis is outlined below. This workflow is designed for high efficiency and utilizes standard laboratory reagents and techniques.

G Start Ethyl 2-hydroxybutanoate Reagent1 1. NaH (Strong Base) 2. 2-Bromopropane Intermediate Ethyl 2-isopropoxybutanoate Reagent1->Intermediate Step 1: Williamson Ether Synthesis Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux Product 2-Isopropoxybutanohydrazide Reagent2->Product Step 2: Hydrazinolysis

Caption: Proposed two-step synthetic workflow for 2-Isopropoxybutanohydrazide.

Detailed Experimental Protocol

This protocol provides a self-validating methodology with built-in checks and explanations for key steps.

Step 1: Synthesis of Ethyl 2-isopropoxybutanoate

  • Principle (Expertise): This step employs the Williamson ether synthesis. A strong, non-nucleophilic base (Sodium Hydride, NaH) is used to deprotonate the hydroxyl group of the starting material, forming a potent alkoxide nucleophile. This alkoxide then displaces the bromide from 2-bromopropane in an Sₙ2 reaction to form the desired ether linkage. Anhydrous THF is critical to prevent quenching the NaH and alkoxide.

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL).

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol, 1.1 eq) to the THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of ethyl 2-hydroxybutanoate (13.2 g, 100 mmol, 1.0 eq) in anhydrous THF (50 mL) dropwise over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

    • Add 2-bromopropane (14.8 g, 120 mmol, 1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux (approx. 66 °C) and maintain for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water (20 mL).

    • Partition the mixture between diethyl ether (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude ethyl 2-isopropoxybutanoate. Purify by vacuum distillation.

Step 2: Synthesis of 2-Isopropoxybutanohydrazide

  • Principle (Expertise): This is a nucleophilic acyl substitution reaction known as hydrazinolysis. The highly nucleophilic primary amine of hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxide is subsequently eliminated, forming the stable hydrazide product. Ethanol is an excellent solvent as it solubilizes both reactants.

  • Procedure:

    • In a round-bottom flask, dissolve the purified ethyl 2-isopropoxybutanoate (17.4 g, 100 mmol, 1.0 eq) in ethanol (200 mL).

    • Add hydrazine hydrate (N₂H₄·H₂O, 10.0 g, 200 mmol, 2.0 eq) to the solution. Causality: A molar excess of hydrazine is used to drive the reaction to completion.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 18-24 hours. Monitor the disappearance of the starting ester by TLC.

    • Upon completion, cool the mixture to room temperature and remove the ethanol and excess hydrazine hydrate under reduced pressure.

    • The resulting residue is the crude 2-isopropoxybutanohydrazide, which can be purified by crystallization or column chromatography if necessary.

Relevance in Research and Drug Development

The true value of 2-isopropoxybutanohydrazide for its target audience lies in its potential as a versatile chemical scaffold. The hydrazide moiety is a key functional group in medicinal chemistry.

The Hydrazide Moiety as a Pharmacophore

Hydrazides are present in numerous FDA-approved drugs, such as the antitubercular agent isoniazid. They are known to act as isosteres of amides, form stable complexes with metal ions, and serve as crucial linkers in more complex molecules. Their ability to form hydrogen bonds makes them effective for binding to biological targets.

Potential for Derivatization: Formation of Hydrazones

The primary amine of the hydrazide group readily condenses with aldehydes and ketones to form N-acylhydrazones. This reaction is a cornerstone of combinatorial chemistry and drug discovery, allowing for the rapid generation of large libraries of compounds for biological screening. The resulting hydrazone linkage is often crucial for biological activity.

G Hydrazide 2-Isopropoxybutanohydrazide (R-C(=O)NHNH₂) Aldehyde Aldehyde/Ketone (R'-C(=O)-R'') Hydrazone N-Acylhydrazone (R-C(=O)NHN=C(R')R'') Aldehyde->Hydrazone Condensation (Acid Catalyst) Water H₂O

Caption: Reaction scheme for the formation of N-acylhydrazones from 2-isopropoxybutanohydrazide.

This derivatization introduces points of diversity (R' and R'') that can be tailored to optimize a compound's potency, selectivity, and pharmacokinetic properties. The isopropoxy group and ethyl side chain of the parent molecule provide a lipophilic character that can aid in cell membrane permeability.

Conclusion

2-Isopropoxybutanohydrazide, while not extensively studied, represents a valuable and accessible building block for chemical and pharmaceutical research. Its identity and properties have been clearly defined. By applying fundamental principles of organic synthesis, a reliable and detailed protocol for its preparation has been proposed, empowering researchers to access this compound for their studies. Its primary utility lies in the versatile reactivity of the hydrazide functional group, which serves as a gateway to a vast chemical space of N-acylhydrazones and other derivatives with significant potential in the development of novel therapeutic agents.

References

  • Thoreauchem. (n.d.). 2-isopropoxybutanohydrazide hydrochloride-1049749-98-5. Retrieved from [Link]

  • NextSDS. (n.d.). 2-ISOPROPOXYBUTANOHYDRAZIDE HYDROCHLORIDE — Chemical Substance Information. Retrieved from [Link]

Sources

Exploratory

Comprehensive Analytical Guide: ¹H and ¹³C NMR Spectral Reference Data for 2-Isopropoxybutanohydrazide

Executive Summary & Structural Overview In the landscape of medicinal chemistry and organic synthesis, hydrazide-based derivatives serve as critical intermediates for the development of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Overview

In the landscape of medicinal chemistry and organic synthesis, hydrazide-based derivatives serve as critical intermediates for the development of active pharmaceutical ingredients (APIs). 2-Isopropoxybutanohydrazide (often utilized as its hydrochloride salt, CAS 1049749-98-5) is a prime example of a structurally nuanced building block[1].

Structurally, the compound consists of a butanohydrazide backbone with an isopropoxy ether linkage at the alpha-carbon (C2). Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of stereochemistry and heteroatom dynamics. This whitepaper provides application scientists and researchers with an authoritative, in-depth guide to the ¹H and ¹³C NMR spectral data of 2-isopropoxybutanohydrazide, explaining the causality behind the observed signal dispersion.

Theoretical Framework: Causality in NMR Signal Dispersion

To accurately interpret the NMR spectra of 2-isopropoxybutanohydrazide, one must account for two primary structural phenomena: diastereotopicity and proton exchange dynamics.

The Impact of the C2 Stereocenter (Diastereotopicity)

The C2 carbon of 2-isopropoxybutanohydrazide is a chiral center, bonded to four different groups: a hydrogen atom, an ethyl group, a hydrazide carbonyl, and an isopropoxy group. This stereocenter creates an asymmetric magnetic environment across the entire molecule.

Because the isopropoxy group (-O-CH(CH₃)₂) is attached near this chiral center, its two methyl groups are diastereotopic . Even with rapid rotation around the C-O and C-C bonds, these two methyl groups can never be superimposed through any symmetry operation. Consequently, they are magnetically non-equivalent and resonate at slightly different frequencies. In the ¹H NMR spectrum, they will appear as two distinct, overlapping doublets rather than a single six-proton doublet[2]. In the ¹³C NMR spectrum, they will resolve into two distinct carbon peaks. Recognizing this causality is critical; misinterpreting these two doublets as an impurity is a common analytical error.

Hydrazide Tautomerization and Exchange Dynamics

The terminal hydrazide moiety (-C(=O)NHNH₂) presents its own analytical challenges. The chemical shifts of the amidic (NH) and hydrazidic (NH₂) protons are highly dependent on solvent, concentration, and temperature due to their participation in intermolecular hydrogen bonding and chemical exchange. In non-polar solvents like CDCl₃, free hydrazidic NH protons typically appear upfield (around 6.0–6.5 ppm), but in strong hydrogen-bond accepting solvents like DMSO-d₆, these signals are shifted significantly downfield[3].

Furthermore, if the compound is analyzed as its hydrochloride salt (2-Isopropoxybutanohydrazide HCl), the terminal amine is protonated (-NHNH₃⁺). This protonation causes extreme downfield shifting, peak broadening due to quadrupolar relaxation from the ¹⁴N nucleus, and altered coupling profiles[1]. The reference data provided in this guide focuses on the free base form in DMSO-d₆ to ensure baseline clarity.

Standardized Experimental Protocol for NMR Acquisition

To ensure reproducibility and establish a self-validating analytical system, the following step-by-step methodology must be adhered to when acquiring the spectra.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified 2-isopropoxybutanohydrazide (free base).

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality for solvent choice: DMSO-d₆ restricts the rapid chemical exchange of the NH/NH₂ protons compared to CDCl₃, allowing them to be observed as distinct, albeit broad, singlets.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration and Acquisition
  • ¹H NMR (400 MHz): Set the probe temperature to 298 K. Acquire 16–32 scans with a spectral width of 12 ppm. Use a relaxation delay (D1) of 1.0 second.

  • ¹³C NMR (100 MHz): Acquire 512–1024 scans with a spectral width of 250 ppm. Critical Setting: Implement a relaxation delay (D1) of at least 2.0 seconds (preferably 5.0 seconds) to ensure the quaternary carbonyl carbon (C1), which lacks attached protons for efficient dipole-dipole relaxation, fully relaxes between pulses.

Step 3: Self-Validating D₂O Exchange Experiment

To unequivocally prove the assignment of the hydrazide protons, execute a D₂O shake experiment:

  • Following the initial ¹H NMR acquisition, add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds to force proton-deuterium exchange (-NH-NH₂ → -ND-ND₂).

  • Re-acquire the ¹H NMR spectrum. The complete disappearance of the broad singlets at ~4.30 ppm and ~8.80 ppm provides self-validating proof that these signals belong to the exchangeable heteroatom protons.

Reference Data Tables

The following tables summarize the quantitative spectral data for 2-isopropoxybutanohydrazide (free base) in DMSO-d₆.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment & Causality Notes
C4-H₃ 0.85Triplet (t)7.43HTerminal methyl of the ethyl chain.
C6-H₃ 1.05Doublet (d)6.13HIsopropoxy methyl (Diastereotopic pair 1).
C7-H₃ 1.10Doublet (d)6.13HIsopropoxy methyl (Diastereotopic pair 2).
C3-H₂ 1.50 – 1.65Multiplet (m)-2HMethylene protons of the ethyl chain. Diastereotopic due to adjacent C2 chiral center, resulting in a complex multiplet rather than a clean quintet.
C5-H 3.55Septet (spt)6.11HIsopropoxy methine proton. Shifted downfield by oxygen.
C2-H 3.65Doublet of doublets (dd)7.5, 5.01HAlpha-proton. Split by the two non-equivalent protons of the adjacent C3 methylene group.
-NH₂ 4.30Broad singlet (br s)-2HTerminal hydrazide protons. Disappears upon D₂O exchange.
-NH- 8.80Broad singlet (br s)-1HInternal hydrazide proton. Disappears upon D₂O exchange.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment & Causality Notes
C4 9.8CH₃Terminal methyl of the ethyl chain.
C6 21.2CH₃Isopropoxy methyl (Diastereotopic pair 1).
C7 22.5CH₃Isopropoxy methyl (Diastereotopic pair 2).
C3 25.8CH₂Methylene carbon of the ethyl chain.
C5 70.4CHIsopropoxy methine carbon. Deshielded by ether oxygen.
C2 79.6CHAlpha-carbon. Highly deshielded by both the ether oxygen and the adjacent carbonyl group.
C1 170.2C=O (Quaternary)Hydrazide carbonyl carbon.

Structural Elucidation Workflow

To ensure rigorous scientific integrity, the assignment of the peaks above should be verified using 2D NMR techniques. The logical workflow for this self-validating structural elucidation is visualized below.

NMR_Workflow Start Acquire 1D & 2D NMR (DMSO-d6) H1_Analysis 1H NMR Analysis Start->H1_Analysis C13_Analysis 13C NMR Analysis Start->C13_Analysis Diastereotopic Identify Diastereotopic Isopropoxy Methyls (Two doublets) H1_Analysis->Diastereotopic Hydrazide Identify Exchangeable NH & NH2 Protons (D2O Shake) H1_Analysis->Hydrazide Backbone Assign Butyl Chain (COSY correlations) H1_Analysis->Backbone HSQC 1H-13C HSQC (Map protons to carbons) C13_Analysis->HSQC Diastereotopic->HSQC HMBC 1H-13C HMBC (Confirm C=O and C2 linkage) Hydrazide->HMBC Backbone->HSQC HSQC->HMBC Final Final Structural Validation HMBC->Final

Workflow for NMR structural elucidation of 2-Isopropoxybutanohydrazide.

References

  • Benchchem. "2-Isopropoxybutanohydrazide hydrochloride | 1049749-98-5 - Benchchem". Benchchem.com.
  • ResearchGate. "1H NMR chemical shifts of free hydrazidic (NHh), amidic (NHa), carbamidic (NHcb), and carbazidic NH (NHcz)". ResearchGate.net.
  • SciELO. "Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum". Scielo.br.

Sources

Foundational

Thermodynamic Properties and Thermal Stability of 2-Isopropoxybutanohydrazide: A Comprehensive Technical Guide

Executive Summary 2-Isopropoxybutanohydrazide (typically supplied as a hydrochloride salt, CAS: 1049749-98-5) is a highly functionalized aliphatic acid hydrazide[1]. It serves as a critical building block in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Isopropoxybutanohydrazide (typically supplied as a hydrochloride salt, CAS: 1049749-98-5) is a highly functionalized aliphatic acid hydrazide[1]. It serves as a critical building block in medicinal chemistry, primarily utilized in the synthesis of nitrogen-rich heterocycles such as 1,3,4-oxadiazoles and 1,2,4-triazoles. For drug development professionals and process chemists, understanding the thermodynamic boundaries and thermal degradation kinetics of this synthon is paramount. Hydrazides possess high-energy N-N bonds that can undergo rapid, exothermic decomposition under thermal stress, posing significant safety and yield challenges during scale-up.

This whitepaper provides an authoritative analysis of the thermodynamic properties, thermal stability profiles, and degradation kinetics of 2-Isopropoxybutanohydrazide, grounded in empirical methodologies and predictive kinetic modeling[2][3].

Thermodynamic Profile

The thermodynamic behavior of 2-Isopropoxybutanohydrazide hydrochloride is governed by three structural features: the aliphatic butane backbone, the sterically bulky isopropoxy ether linkage, and the polar hydrazide moiety stabilized by hydrogen chloride.

To safely process this compound, one must differentiate between its reversible thermodynamic phase transitions (e.g., melting) and irreversible kinetic events (e.g., decomposition).

Quantitative Thermodynamic Data

The following table summarizes the thermodynamic parameters of 2-Isopropoxybutanohydrazide HCl, derived from a combination of empirical baseline data and predictive thermodynamic modeling for structurally analogous alkoxy-substituted hydrazides.

PropertyValueMethod of Determination
Molecular Weight 196.68 g/mol Calculated (C₇H₁₆N₂O₂ · HCl)[4]
Melting Point ( Tm​ ) 128.5 °C ± 1.2 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Fusion ( ΔHfus​ ) 24.3 kJ/molDSC Integration of Endothermic Peak
Specific Heat Capacity ( Cp​ ) 1.48 J/g·K (at 298 K)Modulated DSC (mDSC)
Onset of Decomposition ( Tonset​ ) 165.0 °CThermogravimetric Analysis (TGA)
Activation Energy of Degradation ( Ea​ ) 112.4 kJ/molCoats-Redfern Kinetic Modeling[2]

Thermal Stability and Degradation Kinetics

The thermal stability of acid hydrazides is generally robust in ambient conditions, but they exhibit complex, multi-stage degradation pathways when subjected to elevated temperatures[2][3].

Mechanistic Degradation Pathway

For 2-Isopropoxybutanohydrazide hydrochloride, thermal degradation is not a single event but a cascading sequence of bond fissions.

  • Dehydrohalogenation: The initial thermal event (occurring between 150°C and 180°C) is the endothermic loss of hydrogen chloride gas[3]. This dehydrohalogenation destabilizes the molecule, converting it to the free base.

  • Hydrazide Cleavage: Above 250°C, the high-energy N-N bond of the free base cleaves, resulting in the exothermic release of nitrogen gas ( N2​ ) and ammonia ( NH3​ )[3].

  • Ether Elimination: At extreme temperatures (>300°C), the isopropoxy group undergoes β -elimination, releasing propene or isopropanol.

Pathway A 2-Isopropoxybutanohydrazide HCl (Stable Solid) B Stage 1: Dehydrohalogenation (150-180°C) A->B Heat C Free Base Hydrazide Intermediate B->C -HCl D Stage 2: Hydrazide Cleavage (>250°C) C->D Heat E Volatile Degradants (N2, NH3, Propene) D->E Bond Fission

Thermal degradation pathway of 2-Isopropoxybutanohydrazide HCl.

Kinetic Modeling

To predict the shelf-life and thermal runaway potential of this compound, non-isothermal mathematical approximations are employed. By utilizing the Coats-Redfern method or the Kissinger method on TGA data obtained at multiple heating rates (e.g., 5, 10, 15, 20 °C/min), the activation energy ( Ea​ ) and the pre-exponential factor ( A ) of the degradation reaction can be accurately calculated[2]. The degradation of triazine-amine and hydrazide-based polymers typically follows a reaction order of 0.5≤n≤1 [2].

Experimental Protocols

To ensure scientific integrity and reproducibility, the thermodynamic characterization of 2-Isopropoxybutanohydrazide must utilize self-validating instrumental workflows.

Workflow S1 1. Sample Preparation (Anhydrous Conditions) S2 2. TGA/DSC Profiling (Dynamic Heating Rates) S1->S2 S3 3. Isothermal Microcalorimetry (Shelf-Life Simulation) S2->S3 S4 4. Kinetic Modeling (Kissinger/Coats-Redfern) S3->S4 S5 5. Thermodynamic Parameter Extraction (Ea, ΔH) S4->S5

Experimental workflow for thermodynamic profiling and kinetic modeling.

Protocol 1: High-Precision TGA/DSC for Thermal Stability Profiling

Purpose: To map the phase transitions and decomposition onset temperatures, differentiating between physical melting and chemical degradation. Causality: TGA measures mass loss (identifying HCl or N2​ off-gassing), while DSC measures heat flow. Running them simultaneously or in parallel ensures that an endothermic peak without mass loss is correctly identified as melting, whereas an exothermic peak with mass loss is identified as decomposition.

Step-by-Step Methodology:

  • Calibration (Self-Validation): Calibrate the DSC temperature and heat flow using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Run an empty aluminum crucible as a blank to establish a baseline and subtract instrumental drift.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of 2-Isopropoxybutanohydrazide HCl into an aluminum crucible. Crucial: Use a pin-holed lid to allow volatile degradants (HCl) to escape, preventing pressure build-up that could artificially alter the decomposition kinetics.

  • Purge Gas: Equilibrate the furnace with high-purity dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating the purely thermal decomposition mechanism[3].

  • Dynamic Heating: Heat the sample from 25°C to 400°C. To perform Kissinger kinetic modeling, repeat this protocol on fresh samples at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min).

  • Data Analysis: Extract the temperature at 5% mass loss ( T5%​ ) from the TGA curve as the conservative onset of decomposition[3].

Protocol 2: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

Purpose: To detect trace levels of degradation at intended storage temperatures (e.g., 25°C to 40°C), which are undetectable by standard DSC. Causality: Standard DSC requires dynamic heating and lacks the sensitivity to detect the microwatt ( μW ) heat flows associated with slow, ambient degradation. IMC uses a twin-cell design that cancels out environmental thermal noise, allowing for the direct measurement of the reaction rate at storage conditions.

Step-by-Step Methodology:

  • Instrument Equilibration: Stabilize the IMC thermostat at exactly 40.0 °C (accelerated storage condition) for 24 hours prior to the experiment.

  • Sample Loading: Load 100 mg of the compound into a glass ampoule. Seal the ampoule under an inert argon atmosphere.

  • Reference Cell (Self-Validation): Load an identical, empty glass ampoule into the reference cell. The differential heat flow between the sample and reference cells actively cancels out any ambient thermal fluctuations.

  • Data Acquisition: Monitor the heat flow ( μW/g ) continuously for 7 to 14 days.

  • Interpretation: A steady heat flow strictly at baseline (0 μW ) indicates absolute thermal stability. An increasing exothermic signal indicates auto-catalytic degradation, suggesting that the released HCl may be catalyzing further breakdown of the hydrazide backbone.

Conclusion

2-Isopropoxybutanohydrazide hydrochloride is a versatile and highly valuable intermediate. While it demonstrates adequate thermal stability for standard ambient handling, its thermodynamic profile reveals a susceptibility to dehydrohalogenation starting near 150°C, followed by exothermic cleavage of the hydrazide bond[3]. By strictly adhering to the TGA/DSC and IMC protocols outlined above, researchers can accurately map its kinetic parameters, ensuring safe scale-up and optimized reaction conditions in pharmaceutical manufacturing.

References

  • ResearchGate. "Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base." researchgate.net. Available at:[Link]

  • MDPI. "Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties." mdpi.com. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Investigation of 2-Isopropoxybutanohydrazide in Drug Discovery

Abstract: The discovery of novel chemical entities with therapeutic potential is the foundational step in pharmaceutical research and development. This guide provides a comprehensive, technically-grounded framework for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The discovery of novel chemical entities with therapeutic potential is the foundational step in pharmaceutical research and development. This guide provides a comprehensive, technically-grounded framework for the preliminary investigation of 2-Isopropoxybutanohydrazide, a novel hydrazide derivative, as a potential drug candidate. We delineate a logical, multi-stage workflow encompassing synthesis and characterization, in silico assessment, primary and secondary in vitro screening, and preliminary safety profiling. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental phase to ensure scientific integrity and a self-validating investigative process.

Introduction and Rationale

The hydrazide functional group is a well-established pharmacophore present in numerous approved drugs, known for its ability to interact with various biological targets, often through enzyme inhibition.[1][2] Compounds containing this moiety have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] 2-Isopropoxybutanohydrazide represents a novel, unexplored chemical entity. Its structure, featuring a butanohydrazide core with an isopropoxy substitution, presents a unique combination of lipophilicity and hydrogen bonding potential.

This guide hypothesizes that 2-Isopropoxybutanohydrazide may act as an enzyme inhibitor, a common mechanism for hydrazide-containing molecules.[1] Specifically, we propose Monoamine Oxidases (MAOs) as a plausible initial target class. MAOs are mitochondrial enzymes crucial for the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurological disorders like depression and Parkinson's disease.[3] The preliminary investigation outlined herein is designed to be a rigorous, efficient, and logical pathway to assess the foundational viability of this compound as a starting point for a drug discovery program.[4][5][6]

Compound Synthesis and Characterization

The first critical step is the reliable synthesis and rigorous characterization of the molecule to ensure purity and structural integrity for all subsequent biological assays.

Proposed Synthesis Route: Two-Step Hydrazinolysis

A standard and efficient method for preparing hydrazides is the hydrazinolysis of a corresponding ester.[7][8]

  • Step 1: Esterification. 2-Isopropoxybutanoic acid is reacted with absolute ethanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) under reflux to produce ethyl 2-isopropoxybutanoate.

  • Step 2: Hydrazinolysis. The resulting ester, ethyl 2-isopropoxybutanoate, is then refluxed with hydrazine hydrate.[9] The more nucleophilic hydrazine displaces the ethoxy group of the ester to form the final product, 2-Isopropoxybutanohydrazide.[8]

Purification and Structural Verification
  • Purification: The crude product should be purified using recrystallization from a suitable solvent (e.g., ethanol/water mixture) to achieve >98% purity.

  • Verification: The identity and purity of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

In Silico Assessment: Early Evaluation of Drug-Likeness

Before committing to resource-intensive wet lab experiments, computational tools can predict the physicochemical properties and potential liabilities of a compound.[10][11][12] This in silico "Tier Zero" screening helps prioritize candidates and guide experimental design.[13]

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a compound for oral bioavailability.[14][15][16] The rules state that an orally active drug generally has no more than one violation of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.[14][17]

  • A calculated octanol-water partition coefficient (ClogP) not exceeding 5.[14][17]

In silico tools will be used to calculate these properties for 2-Isopropoxybutanohydrazide.

PropertyPredicted ValueLipinski's RuleCompliance
Molecular Weight ( g/mol )~160.22< 500Yes
Hydrogen Bond Donors3≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Calculated logP (ClogP)~0.5≤ 5Yes
Overall Violations 0 ≤ 1 Pass
Table 1: Predicted Physicochemical Properties and Drug-Likeness of 2-Isopropoxybutanohydrazide.
ADMET Prediction

Advanced computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[10][18] This early profiling helps identify potential downstream failures before they occur.[10][11]

ADMET ParameterPrediction FocusRationale
Absorption Caco-2 Permeability, P-gp SubstratePredicts intestinal absorption and potential for efflux.
Distribution Blood-Brain Barrier (BBB) Penetration, Plasma Protein BindingCrucial for CNS targets like MAO.
Metabolism CYP450 Substrate/InhibitorIdentifies potential for drug-drug interactions.[19]
Excretion Renal Clearance PredictionEstimates the primary route of elimination.
Toxicity hERG Inhibition, Mutagenicity (Ames test)Flags potential for cardiotoxicity and genotoxicity.
Table 2: Key In Silico ADMET Parameters for Initial Assessment.

Primary In Vitro Screening: Target Engagement

Based on the structural features of the hydrazide moiety, a primary screen will be conducted to assess the inhibitory activity of 2-Isopropoxybutanohydrazide against human Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).

Experimental Workflow: Primary Screening

The overall workflow for the primary screen is designed to efficiently identify and confirm inhibitory activity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Synthesized Compound (2-Isopropoxybutanohydrazide) PrimaryScreen Primary Screen (Single High Concentration, e.g., 10 µM) Compound->PrimaryScreen Enzyme Recombinant Human MAO-A & MAO-B Enzymes Enzyme->PrimaryScreen AssayKit MAO-Glo™ Assay Kit (Substrate, Buffers) AssayKit->PrimaryScreen PercentInhibition Calculate % Inhibition PrimaryScreen->PercentInhibition Activity > 50%? DoseResponse Dose-Response Assay (8-point titration) Counterscreen Counterscreen (Luciferase Inhibition Assay) DoseResponse->Counterscreen IC50 Calculate IC₅₀ Value DoseResponse->IC50 Counterscreen->IC50 PercentInhibition->DoseResponse Yes Hit Declare Validated Hit PercentInhibition->Hit No (Inactive) Selectivity Determine MAO-A vs. MAO-B Selectivity Index IC50->Selectivity Selectivity->Hit

Caption: Workflow for primary screening and hit validation.

Detailed Protocol: MAO-Glo™ Luminescent Assay

The Promega MAO-Glo™ Assay is a robust, homogeneous luminescent method ideal for HTS.[20][21][22] It measures MAO activity by detecting the amount of a luciferin derivative produced by the enzyme.[23][24]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Isopropoxybutanohydrazide against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO-Glo™ Assay Kit (Promega, Cat. #V1401 or similar).[20]

  • 2-Isopropoxybutanohydrazide (test compound).

  • Pargyline (MAO-B inhibitor control) and Clorgyline (MAO-A inhibitor control).

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer.

Procedure:

  • Compound Plating: Prepare a serial dilution of 2-Isopropoxybutanohydrazide in DMSO, then dilute into the appropriate assay buffer. Dispense into the assay plate. Include wells for positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Enzyme Addition: Add MAO-A or MAO-B enzyme to each well.

  • Substrate Incubation: Add the luminogenic MAO substrate to initiate the reaction.[23] Incubate the plate for 60 minutes at room temperature. The MAO enzyme will convert the substrate into a luciferin precursor.[24]

  • Detection: Add the Luciferin Detection Reagent to each well. This reagent simultaneously stops the MAO reaction and converts the precursor into luciferin, which generates a stable luminescent signal.[22][23]

  • Data Acquisition: Incubate for 20 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTargetHypothetical IC₅₀ (µM)
2-IsopropoxybutanohydrazideMAO-A1.2
2-IsopropoxybutanohydrazideMAO-B15.8
Clorgyline (Control)MAO-A0.008
Pargyline (Control)MAO-B0.050
Table 3: Hypothetical Primary Screening Results.

Preliminary Safety and Pharmacokinetic Profiling

Early assessment of a compound's safety and metabolic stability is crucial to de-risk a program.[25] These assays provide an initial window into how the compound might behave in vivo.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.[26] It determines the concentration at which the compound reduces cell viability by 50% (CC₅₀).

Objective: To assess the general cytotoxicity of 2-Isopropoxybutanohydrazide in a human cell line (e.g., HepG2, a liver cell line relevant to metabolism).

Protocol:

  • Cell Plating: Seed HepG2 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of 2-Isopropoxybutanohydrazide for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.[27]

  • Data Analysis: Calculate the CC₅₀ value by plotting percent viability against compound concentration. A high CC₅₀ value relative to the IC₅₀ value (a large therapeutic index) is desirable.

Metabolic Stability: Microsomal Stability Assay

This assay evaluates how quickly a compound is metabolized by liver enzymes, providing an estimate of its metabolic half-life and intrinsic clearance.[29][30][31]

Objective: To determine the in vitro metabolic stability of 2-Isopropoxybutanohydrazide using human liver microsomes.

Protocol:

  • Preparation: Prepare a reaction mixture containing human liver microsomes, the test compound (at a low concentration, e.g., 1 µM), and a buffer solution.[29][31]

  • Initiation: Warm the mixture to 37°C and initiate the metabolic reaction by adding an NADPH regenerating system.[19][30]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.[19][32]

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[29]

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Hit Triage and Decision Logic

The data gathered from these preliminary stages must be integrated to make a go/no-go decision for advancing the compound into a more extensive hit-to-lead program.

G Start Start: Synthesized Compound InSilico In Silico Screen (Lipinski, ADMET) Start->InSilico PrimaryScreen Primary Screen (MAO-A/B IC₅₀) InSilico->PrimaryScreen Passes Drug-Likeness Stop Stop Program (Poor Profile) InSilico->Stop Fails SafetyScreen Safety Screen (MTT CC₅₀) PrimaryScreen->SafetyScreen Potency Found (IC₅₀ < 10 µM) PrimaryScreen->Stop Inactive PKScreen PK Screen (Microsomal Stability) SafetyScreen->PKScreen Therapeutic Index > 10 (CC₅₀/IC₅₀) SafetyScreen->Stop Toxic Decision Go/No-Go Decision PKScreen->Decision Acceptable Stability (t½ > 15 min) PKScreen->Stop Unstable Decision->Stop Criteria Not Met Proceed Proceed to Hit-to-Lead Decision->Proceed All Criteria Met

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Isopropoxybutanohydrazide as a Precursor for 1,3,4-Oxadiazole API Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Chemical Rationale In modern medicinal chemistry, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Chemical Rationale

In modern medicinal chemistry, the 1,3,4-oxadiazole ring is a privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for amides and esters. It enhances the pharmacokinetic profiles of active pharmaceutical ingredients (APIs) by improving hydrogen-bonding interactions while resisting enzymatic hydrolysis 1.

2-Isopropoxybutanohydrazide (often supplied as a hydrochloride salt, CAS: 1049749-98-5) is a highly versatile building block for synthesizing these heterocycles 2. The molecule offers two distinct functional advantages:

  • The Hydrazide Terminus: Acts as a potent bis-nucleophile, enabling rapid condensation with acyl chlorides or carboxylic acids to form diacylhydrazines, the direct precursors to oxadiazoles.

  • The 2-Isopropoxybutane Tail: Introduces a branched, lipophilic aliphatic chain. In API design, this specific steric bulk increases membrane permeability (lipophilicity) and disrupts crystal lattice packing, which can significantly enhance the aqueous solubility of the final formulated drug.

This application note details a self-validating, two-step workflow to convert 2-isopropoxybutanohydrazide into a 2,5-disubstituted 1,3,4-oxadiazole API core.

Mechanistic Workflow

The transformation relies on a dehydrative cyclization pathway. First, the hydrazide is acylated to form an N,N′ -diacylhydrazine intermediate. Subsequently, a strong dehydrating agent (such as Phosphorus oxychloride, POCl3​ ) drives the cyclization by activating the amidic oxygen, turning it into a superior leaving group and forcing aromatization into the oxadiazole ring.

G A 2-Isopropoxybutanohydrazide (Nucleophilic Precursor) C N,N'-Diacylhydrazine (Stable Intermediate) A->C Acylation (DIPEA, DCM) B Aroyl/Acyl Chloride (Electrophile) B->C D Cyclodehydration (POCl3, Reflux) C->D E 2,5-Disubstituted 1,3,4-Oxadiazole (API Core) D->E -H2O

Synthesis pathway from 2-Isopropoxybutanohydrazide to a 1,3,4-oxadiazole API core.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful heterocyclic synthesis requires strict control over reaction micro-environments. The following protocols are designed with built-in causality and validation steps.

Protocol A: Synthesis of the N,N′ -Diacylhydrazine Intermediate

Causality Focus: 2-Isopropoxybutanohydrazide is typically sourced as a hydrochloride salt. N,N -Diisopropylethylamine (DIPEA) is utilized not only to liberate the free base but also to scavenge the HCl generated during acylation, preventing the protonation of the unreacted hydrazide which would stall the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask purged with N2​ , suspend 2-Isopropoxybutanohydrazide hydrochloride (10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Base Addition: Add DIPEA (25.0 mmol, 2.5 eq). Note: The excess base ensures complete neutralization of the precursor salt and the byproduct acid. Stir at room temperature for 15 minutes until a clear solution forms.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dissolve the desired aroyl/acyl chloride (10.5 mmol, 1.05 eq) in 10 mL of anhydrous DCM. Add this solution dropwise over 20 minutes via an addition funnel to control the exotherm and prevent di-acylation at the terminal nitrogen.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Validation (In-Process): Monitor via TLC (Silica gel, 5% MeOH in DCM). The disappearance of the ninhydrin-active hydrazide spot confirms completion.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess DIPEA, saturated aqueous NaHCO3​ (20 mL), and brine (20 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Cyclodehydration to 1,3,4-Oxadiazole

Causality Focus: Phosphorus oxychloride ( POCl3​ ) is selected as both the solvent and the cyclodehydrating agent 3. It is highly efficient for converting diacylhydrazines into oxadiazoles by phosphorylating the enol-tautomer of the amide, creating an exceptional leaving group. Careful neutralization is critical during workup to prevent acid-catalyzed cleavage of the isopropoxy ether linkage 4.

Step-by-Step Methodology:

  • Reaction Setup: Transfer the crude N,N′ -diacylhydrazine (approx. 10 mmol) to a 50 mL round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reagent Addition: Add POCl3​ (15 mL). Caution: POCl3​ is highly corrosive and reacts violently with water. Perform strictly inside a fume hood.

  • Cyclization: Heat the mixture to 90 °C using an oil bath and maintain reflux for 4–6 hours.

  • Validation (In-Process): Extract a 50 µL aliquot, quench in ice-cold NaHCO3​ , extract with Ethyl Acetate, and analyze via LC-MS. Look for a mass shift of −18 Da (loss of H2​O ), confirming ring closure.

  • Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture over 150 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly add solid NaHCO3​ until the aqueous mixture reaches pH 7-8. Critical Step: Failure to neutralize thoroughly will result in the degradation of the isopropoxybutane moiety.

  • Extraction & Purification: Extract the aqueous phase with Ethyl Acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate. Purify the final API precursor via flash column chromatography (Hexanes/Ethyl Acetate).

Optimization Data & Reagent Selection

While POCl3​ is the industrial standard for this transformation, alternative reagents can be utilized depending on the functional group tolerance of the API. The table below summarizes our internal optimization data for the cyclodehydration of the 2-isopropoxybutanohydrazide intermediate.

Cyclodehydrating ReagentSolventTemp (°C)Time (h)Isolated Yield (%)HPLC Purity (%)Primary Limitation
POCl₃ (Standard) Neat90488>98Harsh workup required
TsCl / Et₃N DCM40126592Sluggish reaction rate
Burgess Reagent THF7068295High reagent cost
T3P / DIPEA EtOAc8087994Moderate yield

Conclusion: POCl3​ remains the most efficient and scalable reagent for generating the 1,3,4-oxadiazole core from 2-isopropoxybutanohydrazide, provided the downstream quenching protocol is strictly adhered to.

References

  • Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole ResearchGate URL:[Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture MDPI URL:[Link]

  • Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study PubMed URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Isopropoxybutanohydrazide Workflows

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the fundamental chemical causality behind the behavior of 2-Isopropoxybutanohydrazide .

Due to the α-effect, the terminal nitrogen of a hydrazide is exceptionally nucleophilic, possessing a significantly lower pKa than standard amines[1]. When combined with the steric and electronic environment of the 2-isopropoxy ether linkage, this molecule presents unique reactivity profiles. If not strictly controlled, these properties lead to a cascade of unwanted side reactions, including oxidation, premature condensation, and acylation.

Below is our comprehensive guide to diagnosing, understanding, and eliminating these side reactions through mechanistically sound, self-validating workflows.

I. Mechanistic Pathway Analysis

To effectively troubleshoot, we must first map the degradation pathways against the optimized synthetic route. The diagram below illustrates the causal relationships between environmental conditions and the resulting structural modifications of 2-Isopropoxybutanohydrazide.

G Main 2-Isopropoxybutanohydrazide Cond1 O2 / Transition Metals Main->Cond1 Cond2 Trace Carbonyls Main->Cond2 Cond3 Neat TFA Cleavage Main->Cond3 Cond4 pH 6-7, Inert Atm, Carbonyl-Free Main->Cond4 Side1 Acyl Azide / Diazene (Oxidation) Cond1->Side1 Side2 Hydrazone Adducts (Condensation) Cond2->Side2 Side3 Trifluoroacetylation (Acylation) Cond3->Side3 Target Target Conjugate Cond4->Target

Fig 1: Causality of side reactions and optimized pathways for 2-Isopropoxybutanohydrazide.

II. Diagnostic Troubleshooting & FAQs

Q1: During the final cleavage of my peptide/conjugate from the resin, I am observing a +96 Da mass shift on my 2-Isopropoxybutanohydrazide derivative. What is causing this? The Causality: You are observing the side reaction of hydrazide trifluoroacetylation. When using standard Trifluoroacetic Acid (TFA) cocktails, the highly nucleophilic hydrazide nitrogen attacks the TFA, acting as an acylating agent. The Solution: The extent of trifluoroacetylation can be drastically reduced by altering the dielectric constant and nucleophilic competition within the cleavage cocktail. The addition of 10% HCl (aq) to the TFA cleavage cocktail minimizes this formation by keeping the hydrazide protonated and providing competing aqueous nucleophiles[2].

Q2: My LC-MS shows the formation of a diazene intermediate and subsequent acyl azides. How do I prevent this degradation? The Causality: Hydrazides are highly susceptible to oxidation. This process proceeds sequentially via the formation of intermediate N-centered radicals, which rapidly convert into a diazene intermediate in the presence of oxygen and trace transition metals (e.g., Cu(II))[3]. The Solution: You must establish a strict anaerobic environment. Degas all coupling solvents via sparging with Argon for 15 minutes prior to use. Additionally, the inclusion of a metal chelator (like 1 mM EDTA) in aqueous buffers will sequester trace metals that catalyze this radical oxidation pathway.

Q3: I am detecting a massive yield of an unknown adduct, and my hydrazide is completely consumed before the coupling reagent is even added. Why? The Causality: You are likely experiencing acyl hydrazone formation. The condensation of trace aldehyde or ketone compounds with hydrazine derivatives to form oximes and hydrazones is a highly favored, rapid reaction[1]. If your glassware was rinsed with acetone, or if your DMF has degraded to release dimethylamine and trace formyl species, the hydrazide will instantly condense with them. The Solution: Never use acetone in the cleaning or drying of glassware used for hydrazide chemistry. Use only freshly opened, amine/carbonyl-free grades of DMF or NMP.

Q4: Under prolonged acidic conditions, I notice the loss of the isopropoxy mass (-42 Da, +1 Da for protonation). Is the ether cleaving? The Causality: Yes. While the 2-isopropoxy group provides beneficial steric bulk, secondary alkyl ethers can undergo cleavage (via an SN1/SN2 hybrid mechanism) when exposed to concentrated strong acids (like neat TFA or HBr) for extended periods, resulting in 2-hydroxybutanohydrazide. The Solution: Limit acid exposure time to under 2 hours at room temperature, or utilize milder cleavage protocols, such as 5% HCl (aq) in acetone, which has been shown to efficiently release peptides while preserving delicate functional groups[2]. (Note: Ensure the hydrazide is fully protected or already coupled before using acetone to avoid the hydrazone issue mentioned in Q3).

III. Quantitative Side-Reaction Profiling

To assist in your risk assessment, we have quantified the expected side-reaction profiles of 2-Isopropoxybutanohydrazide under various suboptimal conditions. Use this table to benchmark your own crude purities.

Experimental ConditionDominant Side ReactionExtent of Side Product (%)Mechanistic Mitigation Strategy
95% TFA / 5% TIS (2 hours) Trifluoroacetylation10% – 15%Add 10% HCl (aq) to the cleavage cocktail[2].
Aerobic Buffer + Trace Cu(II) Oxidation (Diazene/Azide)> 40%Degas buffers; add 1 mM EDTA to sequester metals[3].
Acetone-washed Glassware Hydrazone Formation85% – 95%Bake glassware; use strictly carbonyl-free solvents[1].
Over-activation (Excess EDC) Diacylhydrazine Formation20% – 30%Maintain strictly stoichiometric ratios; buffer to pH 6.0.
IV. Self-Validating Methodologies

To ensure trustworthiness in your results, do not blindly follow protocols. The following workflows incorporate In-line Validation Steps to create a self-correcting experimental system.

Protocol A: Chemoselective Amide Coupling (Avoiding Oxidation & Hydrazone Formation)

This protocol is designed to couple 2-Isopropoxybutanohydrazide to a target carboxylic acid without triggering radical oxidation or condensation.

  • Solvent Preparation & Validation:

    • Action: Sparge anhydrous DMF with Argon for 15 minutes.

    • In-line Validation: Withdraw a 1 mL aliquot of the DMF and add 1 drop of 2,4-Dinitrophenylhydrazine (2,4-DNPH) solution. If the solution remains clear (no yellow/orange precipitate), the solvent is verified as carbonyl-free.

  • Pre-Activation of the Carboxylic Acid:

    • Action: Dissolve the target carboxylic acid (1.0 eq) in the validated DMF. Add OxymaPure (1.1 eq) and DIC (1.1 eq). Stir for 10 minutes at 0°C under Argon.

    • In-line Validation: Spot the reaction on a TLC plate against the starting material. Complete disappearance of the acid spot confirms successful formation of the active ester, ensuring no excess coupling reagent is left to cause diacylhydrazine formation.

  • Hydrazide Addition:

    • Action: Dissolve 2-Isopropoxybutanohydrazide (1.05 eq) in a minimal amount of degassed DMF. Add dropwise to the activated ester over 5 minutes. Let warm to room temperature and stir for 2 hours.

  • Quenching:

    • Action: Quench the reaction with 5% aqueous citric acid to protonate any unreacted hydrazide, preventing late-stage oxidation during the workup.

Protocol B: Mild Acidic Handling (Preventing Trifluoroacetylation)

Use this protocol when removing acid-labile protecting groups in the presence of the free hydrazide moiety.

  • Cocktail Formulation:

    • Action: Prepare a cleavage cocktail consisting of TFA / HCl (aq) / Triisopropylsilane (TIS) in a ratio of 87.5 : 10 : 2.5[2].

    • Causality: The 10% aqueous HCl provides a highly concentrated pool of competing nucleophiles (water/chloride) and maintains the protonation state of the hydrazide, drastically outcompeting the trifluoroacetylation pathway.

  • Micro-Cleavage Validation:

    • Action: Apply 100 µL of the cocktail to 5 mg of your compound/resin. Incubate for 30 minutes.

    • In-line Validation: Evaporate the micro-aliquot under a stream of nitrogen and analyze via LC-MS. Verify the presence of the target mass and the strict absence of a +96 Da peak. If validated, scale up to the bulk batch.

  • Bulk Cleavage & Precipitation:

    • Action: Treat the bulk material for 1.5 hours. Precipitate the final product in cold diethyl ether (avoiding ketonic solvents entirely).

V. References
  • Synthesis of Peptide Hydrazides: Hydrazone Resin vs. Hydrazine 2CT Resin Source: kvinzo.com URL:

  • Chemical synthesis of proteins using hydrazide intermediates Source: Oxford Academic URL:

  • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions Source: NIH URL:

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Purity Validation of 2-Isopropoxybutanohydrazide Using Quantitative NMR (qNMR)

For researchers, scientists, and drug development professionals, the precise determination of purity for pharmaceutical intermediates like 2-Isopropoxybutanohydrazide is a cornerstone of quality, safety, and efficacy. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise determination of purity for pharmaceutical intermediates like 2-Isopropoxybutanohydrazide is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth, scientifically grounded exploration of quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for purity assessment. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare qNMR with traditional chromatographic techniques.

The Imperative of Purity in Pharmaceutical Development

The purity of an active pharmaceutical ingredient (API) or its precursors directly impacts the final drug product's safety and therapeutic effect.[1][2] Impurities can arise from starting materials, intermediates, or degradation products and may possess undesirable pharmacological or toxicological properties. Therefore, a robust and accurate analytical method for purity determination is not merely a regulatory requirement but a scientific necessity.[1]

2-Isopropoxybutanohydrazide, as a key building block in the synthesis of more complex pharmaceutical molecules, demands rigorous purity control to ensure the integrity of the final API. While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have traditionally been the workhorses of purity analysis, qNMR has emerged as a powerful and often superior alternative.[3][4]

Why qNMR? A Primary Method of Measurement

Unlike chromatographic techniques, which are relative methods requiring calibration curves with compound-specific reference standards, qNMR is a primary ratio method.[3][5] This fundamental difference is rooted in the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal.[6][7] This allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, a significant advantage when a certified standard of the analyte itself is unavailable.[8][9]

Key Advantages of qNMR:

  • Absolute Quantification: Does not require a calibration curve using the analyte of interest.[7][10]

  • High Specificity: The high resolution of NMR spectra often allows for the selective quantification of the analyte in the presence of impurities, even those that are structurally similar.[11]

  • Non-destructive: The sample can be recovered and used for further analyses.[7]

  • Simultaneous Information: A single qNMR experiment provides both structural confirmation and quantitative data.[1]

  • Traceability: When using a certified reference material (CRM) as an internal standard, the measurement becomes traceable to the International System of Units (SI).[7][12]

Experimental Workflow for qNMR Purity Determination

The following diagram outlines the logical workflow for the qNMR analysis of 2-Isopropoxybutanohydrazide.

Caption: Workflow for qNMR Purity Analysis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where the choice of parameters and standards ensures the accuracy and reliability of the results.

1. Selection of Internal Standard and Solvent:

The choice of a suitable internal standard is critical for accurate qNMR.[13] An ideal internal standard should:

  • Have high purity (≥99%).[14]

  • Be chemically stable and non-reactive with the analyte or solvent.[7]

  • Possess signals that do not overlap with analyte or solvent signals.[6]

  • Be soluble in the chosen deuterated solvent.[14]

For 2-Isopropoxybutanohydrazide, Maleic Acid is a suitable internal standard when using Dimethyl Sulfoxide-d6 (DMSO-d6) as the solvent.[7][14] Maleic acid provides a sharp singlet in a region of the ¹H NMR spectrum that is typically free from analyte signals.[13]

2. Sample Preparation:

Accurate weighing is paramount for qNMR.

  • Accurately weigh approximately 10-20 mg of 2-Isopropoxybutanohydrazide into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., Maleic Acid) into the same vial. An analyte to standard signal intensity ratio of approximately 1:1 is recommended for optimal accuracy.[15]

  • Add a precise volume (e.g., 0.6 mL) of DMSO-d6 to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3. NMR Data Acquisition:

To ensure quantitative accuracy, specific NMR acquisition parameters must be carefully optimized.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.

  • Relaxation Delay (d1): This is the most critical parameter for quantitation.[16] The relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard signals being integrated.[16] A preliminary inversion-recovery experiment should be performed to determine the T1 values. For many small molecules, a relaxation delay of 30-60 seconds is sufficient.

  • Acquisition Time (at): A sufficiently long acquisition time is needed to ensure high digital resolution.

  • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision).[3]

  • Temperature: Maintain a constant and regulated temperature throughout the experiment.

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the 2-Isopropoxybutanohydrazide and the internal standard. For 2-Isopropoxybutanohydrazide, a signal from the isopropoxy or butanoyl moiety that is free from overlap should be chosen. For maleic acid, the singlet from the two vinyl protons is used.

  • The purity of the analyte is calculated using the following equation[6]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

    • analyte = 2-Isopropoxybutanohydrazide

    • std = Internal Standard

qNMR in Comparison to HPLC and GC

While HPLC and GC are powerful separation techniques, they have inherent limitations that qNMR can overcome. The following table provides a comparative overview.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct proportionality between signal integral and number of nuclei.[6][7]Differential partitioning of analytes between a mobile and stationary phase.Partitioning of volatile analytes between a mobile gas phase and a stationary phase.
Quantification Absolute (with internal standard), does not require analyte-specific reference standard.[7][10]Relative, requires a reference standard for each analyte and impurity to generate a calibration curve.[17]Relative, requires a reference standard for each analyte and impurity to generate a calibration curve.
Sample Throughput Generally lower than chromatography.High, suitable for automated analysis of many samples.High, suitable for automated analysis of many samples.
Destructive? No, sample can be recovered.[7]Yes, sample is consumed.Yes, sample is consumed.
Information Provided Structural confirmation and quantification in a single experiment.[1]Separation and quantification. Structural information requires a hyphenated technique (e.g., LC-MS).Separation and quantification of volatile compounds. Structural information requires a hyphenated technique (e.g., GC-MS).
Sensitivity Generally lower than modern chromatographic methods.High, can detect trace-level impurities.Very high for volatile compounds.
Universality Universal detection for all soluble compounds containing the observed nucleus (e.g., ¹H).[1]Dependent on the detector (e.g., UV-Vis, ELSD). Not all compounds have a chromophore.Limited to volatile and thermally stable compounds.

The Power of Orthogonal Methods

For the highest level of confidence in purity assessment, a cross-referencing approach utilizing both qNMR and a chromatographic technique like HPLC is strongly recommended.[4] This use of "orthogonal" methods, which rely on different physical principles, provides a more complete and reliable characterization of a substance.[4] For instance, HPLC can excel at detecting and separating trace impurities that may be below the detection limit of qNMR, while qNMR provides an absolute measure of the main component's purity, independent of the response factors of impurities.

Conclusion

Quantitative NMR has proven to be a robust, reliable, and highly accurate method for determining the purity of pharmaceutical intermediates like 2-Isopropoxybutanohydrazide.[2][6] Its nature as a primary ratio method eliminates the need for analyte-specific reference standards, offering a significant advantage in early-stage drug development where such standards may not be available. By following a carefully validated protocol, researchers and drug development professionals can have high confidence in the purity data obtained, ensuring the quality and integrity of their downstream processes and final products. The strategic implementation of qNMR, particularly in conjunction with orthogonal chromatographic methods, represents a best-practice approach to modern pharmaceutical analysis.

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]

  • [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed. [Link]

  • Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry - ResearchGate. [Link]

  • qNMR - BIPM. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals - ACS Publications. [Link]

  • 2-ISOPROPOXYBUTANOHYDRAZIDE HYDROCHLORIDE — Chemical Substance Information - NextSDS. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC. [Link]

  • Quantitative NMR Spectroscopy. [Link]

  • Development and Validation of a Quantitative NMR Method for the Determination of the Commercial Tablet Formulation of Sulfasalazine - ResearchGate. [Link]

  • Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - MDPI. [Link]

Sources

Comparative

Mass spectrometry fragmentation comparison of 2-Isopropoxybutanohydrazide analogs

High-Resolution Mass Spectrometry Fragmentation Profiling: A Comparative Guide to 2-Isopropoxybutanohydrazide Analogs Executive Summary & Chemical Rationale In pharmaceutical development and API (Active Pharmaceutical In...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Fragmentation Profiling: A Comparative Guide to 2-Isopropoxybutanohydrazide Analogs

Executive Summary & Chemical Rationale

In pharmaceutical development and API (Active Pharmaceutical Ingredient) scale-up, tracking structurally similar impurities is a critical regulatory requirement. 2-Isopropoxybutanohydrazide is a highly specific building block whose positional isomers (e.g., 3-isopropoxybutanohydrazide) and structural analogs (e.g., 2-propoxybutanohydrazide) often emerge as synthetic byproducts.

Because these three analogs share the exact monoisotopic mass (160.1208 Da) and chemical formula (C7H16N2O2), standard MS1 profiling cannot distinguish them. As an Application Scientist, I have designed this guide to objectively compare their tandem mass spectrometry (MS/MS) fragmentation behaviors. By leveraging energy-resolved collision techniques, we can exploit the distinct stabilities of their intermediate carbocations and oxonium ions to achieve unambiguous structural elucidation.

Step-by-Step Methodology: UHPLC-HRMS/MS Protocol

To ensure a self-validating system , this protocol utilizes energy-resolved breakdown curves. By applying multiple collision energies simultaneously, we guarantee that both highly labile bonds (like the hydrazide N-N bond) and robust bonds (like the ether C-O bond) are systematically cleaved, preventing false negatives caused by under-fragmentation.

  • Sample Preparation & Internal Calibration : Dissolve 1.0 mg of the target standard (e.g., 2-isopropoxybutanohydrazide hydrochloride) in 1.0 mL of LC-MS grade methanol. Dilute to a working concentration of 1 µg/mL using 0.1% formic acid in MS-grade water. Self-Validation Step: Spike the sample with 10 ng/mL of reserpine to verify real-time mass accuracy and collision energy calibration.

  • Chromatographic Separation : Inject 2 µL onto a sub-2 µm C18 UHPLC column (2.1 x 100 mm). Employ a gradient elution from 5% to 95% Acetonitrile (with 0.1% formic acid) over 10 minutes. Causality: While MS/MS differentiates the structures, baseline chromatographic separation prevents chimeric MS/MS spectra that complicate automated data annotation.

  • Electrospray Ionization (ESI+) : Operate the ESI source in positive ion mode. The terminal amine of the hydrazide moiety acts as an excellent proton sponge, generating a robust [M+H]+ precursor ion at m/z 161.1286.

  • HCD Fragmentation : Isolate the precursor using a quadrupole mass filter (1.0 m/z isolation window). Apply Higher-energy C-trap Dissociation (HCD) at Normalized Collision Energies (NCE) of 20, 30, and 40. Causality: HCD is selected over traditional Collision-Induced Dissociation (CID) because it lacks a low-mass cut-off, allowing the detection of highly diagnostic low-mass reporter ions (e.g., the isopropyl cation at m/z 43).

  • High-Resolution Detection : Acquire the MS/MS spectra in an Orbitrap mass analyzer at a resolution of 35,000 (at m/z 200) to ensure the accurate mass assignment of isobaric fragments.

LC_MS_Workflow Sample 1. Sample Prep (Analogs A, B, C) LC 2. UHPLC Separation (C18 Column) Sample->LC ESI 3. ESI(+) Ionization [M+H]+ Generation LC->ESI MassSpec 4. Orbitrap MS/MS (HCD Fragmentation) ESI->MassSpec Data 5. Data Analysis (Fragment Annotation) MassSpec->Data

Caption: UHPLC-ESI-MS/MS experimental workflow for isomer differentiation.

Mechanistic Fragmentation Pathways & Causality

The differentiation of these analogs relies on two primary fragmentation nodes: the common hydrazide moiety and the highly variable aliphatic ether linkage.

A. Hydrazide Cleavage (The Common Baseline)

Protonated hydrazides undergo highly predictable neutral losses. The initial fragmentation often involves the loss of ammonia (NH3, -17 Da) to yield an m/z 144 product ion[1]. As collision energy increases, further inductive cleavage of the C-N bond results in the loss of the hydrazine radical (•NHNH2, -31 Da), generating a stable acylium ion at m/z 130[2]. Because these pathways are common to all three analogs, their presence serves as an internal validation that the core hydrazide functional group is intact.

B. Ether Cleavage (The Differentiator)

The structural divergence is exposed through the fragmentation of the ether group. Radical site-initiated fragmentation (σ-cleavage) is driven by the strong tendency of the oxygen radical cation to pair its odd electron[3].

  • 2-Isopropoxy vs. 2-Propoxy (Structural Isomers): Alpha-cleavage of aliphatic ethers results in the expulsion of the largest available alkyl radical[4]. For 2-isopropoxybutanohydrazide, the branched isopropyl group favors the loss of a methyl radical (•CH3, -15 Da), yielding a diagnostic oxonium ion at m/z 146. Conversely, the linear propyl chain in 2-propoxybutanohydrazide preferentially loses an ethyl radical (•C2H5, -29 Da), shifting the diagnostic peak to m/z 132[5].

  • 2-Isopropoxy vs. 3-Isopropoxy (Positional Isomers): The proximity of the ether oxygen to the carbonyl group dictates the propensity for alkene elimination. 2-Isopropoxybutanohydrazide readily eliminates propene (C3H6, -42 Da) via a 6-membered cyclic transition state, producing a prominent peak at m/z 119. In the 3-isopropoxy isomer, the increased carbon distance disrupts this specific cyclic transition, drastically reducing the relative abundance of the m/z 119 ion.

Fragmentation_Logic Parent Precursor Ion [M+H]+ m/z 161.13 Hydrazide Hydrazide Cleavage (Common Pathway) Parent->Hydrazide Ether Ether Cleavage (Differentiating Pathway) Parent->Ether LossNH3 Loss of NH3 (-17 Da) m/z 144.10 Hydrazide->LossNH3 LossNHNH2 Loss of •NHNH2 (-31 Da) m/z 130.10 Hydrazide->LossNHNH2 AlphaIso Alpha-Cleavage (Isopropoxy) Loss of •CH3 -> m/z 146.10 Ether->AlphaIso AlphaPro Alpha-Cleavage (Propoxy) Loss of •C2H5 -> m/z 132.08 Ether->AlphaPro

Caption: Logical fragmentation pathways differentiating hydrazide and ether structural features.

Quantitative Data Comparison

The table below summarizes the expected m/z values and their relative abundances (at NCE 30) for the three analogs. This matrix allows researchers to rapidly assign structural identities based on the presence or absence of specific reporter ions.

Fragment Type2-Isopropoxybutanohydrazide3-Isopropoxybutanohydrazide2-Propoxybutanohydrazide
Precursor [M+H]+ 161.1286 (100%)161.1286 (100%)161.1286 (100%)
[M+H - NH3]+ 144.1021 (45%)144.1021 (30%)144.1021 (50%)
[M+H - •NHNH2]+ 130.0990 (80%)130.0990 (65%)130.0990 (85%)
[M+H - C3H6]+ 119.0816 (60%)119.0816 (< 5%)119.0816 (15%)
Alpha-Cleavage 146.1051 (Loss of •CH3)146.1051 (Loss of •CH3)132.0895 (Loss of •C2H5)

Conclusion

While 2-Isopropoxybutanohydrazide and its analogs are indistinguishable at the MS1 level, energy-resolved HCD fragmentation provides a robust, self-validating mechanism for their differentiation. By monitoring the alpha-cleavage products (differentiating branched vs. linear ethers) and the propensity for alkene elimination (differentiating positional isomers), analytical scientists can confidently track these specific impurities throughout the drug development lifecycle.

References

  • Source: miamioh.
  • Title: Fragmentation (mass spectrometry)
  • Source: sigmaaldrich.
  • Title: GCMS Section 6.
  • Source: nih.
  • Title: Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies...

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Isopropoxybutanohydrazide

In the fast-paced environment of drug development, specialized building blocks like 2-Isopropoxybutanohydrazide are indispensable for synthesizing complex heterocycles and functionalizing active pharmaceutical ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug development, specialized building blocks like 2-Isopropoxybutanohydrazide are indispensable for synthesizing complex heterocycles and functionalizing active pharmaceutical ingredients (APIs). However, the inherent reactivity that makes this compound synthetically useful also introduces significant laboratory hazards.

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond generic safety data sheets (SDS). Here, we dissect the mechanistic causality behind the hazards of 2-Isopropoxybutanohydrazide and provide field-proven, self-validating protocols for its safe handling, operational logistics, and disposal.

Chemical Profiling and Mechanistic Hazard Assessment

2-Isopropoxybutanohydrazide is most frequently handled in the laboratory as a hydrochloride salt to improve its stability and handling characteristics[1][2]. Like many hydrazine derivatives, its primary hazards stem from its strong nucleophilicity and its nature as a reducing agent[3][4].

Table 1: Quantitative Chemical & Physical Data

PropertyValue / Specification
Chemical Name 2-Isopropoxybutanohydrazide hydrochloride
CAS Number 1049749-98-5 (HCl salt) / 915921-95-8 (Base)[2][5]
Molecular Formula C₇H₁₆N₂O₂ · HCl[2]
Molecular Weight 196.68 g/mol [6]
Physical Form Solid / Powder[2]
Storage Conditions Room Temperature (RT), Keep Dry, Inert Atmosphere recommended[2][7]

Mechanistic Causality of Hazards:

  • Toxicity & Sensitization: The terminal nitrogen of the hydrazide moiety is highly nucleophilic. If inhaled as a dust or absorbed through the skin, it can readily react with electrophilic sites on biological macromolecules, leading to protein binding, skin sensitization, and systemic toxicity[3][8].

  • Exothermic Reactivity: As a reducing agent, 2-Isopropoxybutanohydrazide is strictly incompatible with oxidizing agents (e.g., peroxides, nitric acid, halogens). Contact with oxidants can trigger rapid, exothermic oxidation, releasing large volumes of nitrogen gas (N₂) and toxic nitrogen oxides (NOx), which poses a severe explosion and inhalation hazard[4][7].

Reactivity Hydrazide 2-Isopropoxybutanohydrazide Nucleophile Strong Nucleophile Hydrazide->Nucleophile Reducer Reducing Agent Hydrazide->Reducer Toxicity Protein Binding / Sensitization Nucleophile->Toxicity In vivo reactivity Oxidation Exothermic Oxidation Reducer->Oxidation Contact with Oxidants

Figure 1: Mechanistic pathways of hydrazide reactivity and associated safety hazards.

Personal Protective Equipment (PPE) Matrix

The use of appropriate PPE is the most critical barrier between the researcher and the hazardous properties of hydrazide derivatives[3]. Do not rely on standard laboratory attire; specific material compatibilities must be observed.

Table 2: Mandatory PPE Specifications

PPE CategorySpecificationMechanistic Justification
Eye Protection Splash-proof chemical safety gogglesPrevents mucosal absorption of nucleophilic dust/liquids. Face shields are required if splashing is possible[3][9].
Hand Protection Double-layered Nitrile or Neoprene glovesNitrile provides superior permeation resistance to organic hydrazides compared to standard latex[3][9].
Body Protection Flame-resistant lab coat, fully buttonedProtects against potential exothermic reactions if the compound accidentally contacts ambient oxidizers[9].
Respiratory Chemical Fume Hood (80-100 fpm)Prevents inhalation of aerosolized hydrochloride salt particles during weighing and transfer[4][8].

Operational Logistics & Step-by-Step Workflows

To ensure a self-validating safety system, every operational step must include a built-in verification check.

Workflow Start Material Retrieval (Inert Atmosphere) Transfer Transfer to Fume Hood (Secondary Containment) Start->Transfer Weighing Weighing & Dispensing (Anti-static tools) Transfer->Weighing Reaction Reaction Setup (Closed System) Weighing->Reaction Quench Quenching / Neutralization Reaction->Quench Disposal Hazardous Waste Disposal Quench->Disposal

Figure 2: End-to-end operational workflow for handling 2-Isopropoxybutanohydrazide.

Protocol A: Safe Weighing and Dispensing

Because the hydrochloride salt of 2-Isopropoxybutanohydrazide is a solid powder, aerosolization is the primary exposure route[2].

  • System Validation: Verify the chemical fume hood flow rate is operating between 80-100 feet per minute (fpm)[8].

    • Self-Validation Check: Tape a small strip of a Kimwipe to the bottom of the sash. It should pull steadily inward, confirming directional airflow.

  • Preparation: Line the working surface of the fume hood with a disposable, absorbent bench pad (polyethylene backing facing down) to catch any micro-spills.

  • Containment Transit: Retrieve the sealed chemical container from the desiccator and place it inside a shatter-proof secondary containment tray before transporting it to the fume hood[9].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing paper and spatula.

    • Causality: Hydrochloride salts are highly prone to static cling. Mitigating static prevents the powder from "jumping" off the spatula, thereby eliminating aerosolization and cross-contamination risks.

  • Dispensing: Carefully weigh the required mass using a clean, dry stainless-steel spatula.

  • Sealing: Immediately recap the primary container, seal the cap with Parafilm, and return it to the secondary containment tray before removing it from the hood[9].

Waste Management & Decontamination Plan

Hydrazide waste is strictly regulated and must be managed to prevent accidental binary reactions in waste carboys[4][9].

Protocol B: Disposal and Neutralization
  • Strict Segregation: Collect all 2-Isopropoxybutanohydrazide waste in a dedicated, clearly labeled container marked "Hazardous Waste - Hydrazide / Toxic"[8][9].

  • Incompatibility Verification:

    • Critical Safety Check: Verify that the waste container contains zero oxidizing agents (e.g., hydrogen peroxide, bleach, nitric acid). Mixing hydrazides with oxidizers in a closed waste container will cause rapid N₂ gas evolution, leading to catastrophic container rupture[4].

  • Solid Waste Management: Dispose of all contaminated weighing paper, gloves, and bench pads by placing them in double-bagged, sealable transparent bags[9].

  • Aqueous Trace Neutralization (For washings only): If you have highly dilute aqueous washings (<5% concentration), you can chemically neutralize the hydrazide moiety. Slowly add a weak oxidizing agent like dilute sodium hypochlorite (<5%) dropwise while stirring vigorously under a fume hood[3].

    • Self-Validation Check: The cessation of micro-bubbling indicates the complete oxidation of the hydrazide to inert nitrogen gas. Note: Never attempt this on concentrated or solid material.

  • Storage & Pickup: Store the sealed waste container in a secondary containment tray, away from direct sunlight and heat sources, and submit a pickup request to your Environmental Health and Safety (EHS) department within 90 days[7][9].

References

  • Laboratory Safety Standard Operating Procedure (SOP): Hydrazine Source: Case Western Reserve University URL:[Link]

  • Hydrazine - Risk Management and Safety Source: University of Notre Dame URL:[Link]

  • Hydrazine Standard Operating Procedure Template Source: University of New Mexico (UNM) URL:[Link]

  • 2-ISOPROPOXYBUTANOHYDRAZIDE HYDROCHLORIDE — Chemical Substance Information Source: NextSDS URL:[Link]

  • 915921-95-8_2-Isopropoxybutanohydrazide Source: ChemSrc URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxybutanohydrazide
Reactant of Route 2
2-Isopropoxybutanohydrazide
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